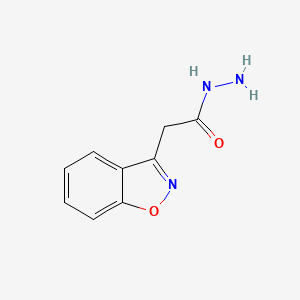

2-(1,2-Benzoxazol-3-yl)acetohydrazide

Beschreibung

Significance of Nitrogen and Oxygen Heterocycles in Drug Discovery

Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within the ring, are fundamental building blocks in drug design. researchgate.netresearchgate.net Nitrogen and oxygen are the most prevalent heteroatoms found in these scaffolds. researchgate.net An analysis of drugs approved by the U.S. Food and Drug Administration (FDA) reveals that approximately 59% of unique small-molecule drugs contain a nitrogen heterocycle. acs.orgresearchgate.net It is estimated that over 85% of all biologically active compounds are heterocyclic or contain a heterocyclic moiety. sapub.org

The prevalence of these structures is due to their ability to form stable, three-dimensional frameworks that can present functional groups in precise orientations for interacting with biological macromolecules like proteins and nucleic acids. The presence of heteroatoms such as nitrogen and oxygen introduces polarity, hydrogen bonding capabilities, and specific electronic properties that are often crucial for molecular recognition and binding affinity at the active sites of enzymes or receptors. researchgate.net These features allow for the fine-tuning of a molecule's physicochemical properties, including solubility, lipophilicity, and metabolic stability, which are critical for developing effective and safe pharmaceuticals. acs.org

The 1,2-Benzoxazole (Benzisoxazole) Ring System as a Privileged Pharmacophore

The 1,2-benzoxazole, also known as benzisoxazole, ring system is recognized in medicinal chemistry as a "privileged pharmacophore". derpharmachemica.comresearchgate.netnih.gov This term describes a molecular scaffold that is capable of binding to a diverse range of biological targets with high affinity, making it a valuable starting point for the development of novel bioactive compounds. nih.gov The benzisoxazole framework is a key component in numerous compounds across various therapeutic areas, including antimicrobial, anticancer, anti-inflammatory, and antipsychotic agents. derpharmachemica.comresearchgate.net

The significance of the 1,2-benzoxazole core is highlighted by its presence in several clinically successful drugs. For instance, Zonisamide, an antiepileptic and anticonvulsant medication, features this heterocyclic system. researchgate.netnih.gov The scaffold is also central to the development of atypical antipsychotics like Risperidone, Paliperidone, and Iloperidone, which are used in the treatment of schizophrenia and bipolar disorder. nih.gov

The versatility of the 1,2-benzoxazole scaffold continues to inspire current research. Scientists are actively exploring new derivatives for a wide spectrum of pharmacological activities. These include potential treatments for HIV, diabetes, and neurodegenerative diseases. researchgate.netnih.gov The ability to readily modify the benzisoxazole core at various positions allows chemists to generate large libraries of compounds for screening, enhancing the discovery of new therapeutic leads. derpharmachemica.comisca.me

| Drug Name | Therapeutic Class | Reference |

| Zonisamide | Anticonvulsant | researchgate.net, nih.gov |

| Risperidone | Atypical Antipsychotic | researchgate.net, nih.gov |

| Paliperidone | Atypical Antipsychotic | nih.gov |

| Iloperidone | Atypical Antipsychotic | nih.gov |

1,2-Benzoxazole is an aromatic organic compound with the molecular formula C₇H₅NO. beilstein-journals.orgsigmaaldrich.com It consists of a benzene (B151609) ring fused to an isoxazole (B147169) ring. This bicyclic structure is planar and relatively stable due to its aromaticity. sigmaaldrich.com The fusion of the benzene and isoxazole rings results in a system that sustains a strong, benzene-like ring current in the six-membered ring. chemmethod.com This inherent stability, combined with the presence of reactive sites, allows for controlled functionalization to create diverse derivatives. sigmaaldrich.com The nitrogen and oxygen atoms within the isoxazole portion of the scaffold act as hydrogen bond acceptors, facilitating critical non-covalent interactions with biological targets. bldpharm.com

The Acetohydrazide Functional Group: A Versatile Synthon and Pharmacophore

The acetohydrazide group (-CH₂C(=O)NHNH₂) is a valuable functional group in both organic synthesis and medicinal chemistry. Hydrazides and their derivatives are recognized as versatile synthons—building blocks used in the creation of more complex molecules. acs.org In retrosynthetic analysis, a synthon is an idealized fragment that assists in planning a synthetic route. researchgate.net The acetohydrazide moiety serves as a precursor for synthesizing a variety of other heterocyclic systems, such as pyrazoles and oxadiazoles. acs.org

Beyond its synthetic utility, the acetohydrazide group can also function as a pharmacophore. It possesses hydrogen bond donor and acceptor sites that can engage in specific interactions with biological receptors. This functional group is found in various biologically active compounds and can be crucial for their mechanism of action. For instance, pharmacophore models based on 2-(phenylamino)acetohydrazides have been used to identify potent inhibitors of eosinophil peroxidase, an enzyme implicated in inflammatory diseases.

Contextualizing 2-(1,2-Benzoxazol-3-yl)acetohydrazide within Benzoxazole-Derived Chemical Entities

The compound 2-(1,2-Benzoxazol-3-yl)acetohydrazide represents a strategic combination of the privileged 1,2-benzoxazole scaffold and the versatile acetohydrazide functional group. The linkage occurs at the 3-position of the benzoxazole (B165842) ring, a common site for substitution in the development of new bioactive agents. derpharmachemica.comisca.me

The synthesis of this specific molecule logically follows from the precursor 1,2-benzisoxazole-3-acetic acid. sigmaaldrich.comnih.gov The conversion of a carboxylic acid (or its corresponding ester) to a hydrazide via reaction with hydrazine (B178648) hydrate (B1144303) is a standard and efficient transformation in organic chemistry. chemmethod.com 1,2-Benzisoxazole-3-acetic acid itself serves as a key intermediate for creating a variety of 3-substituted derivatives. acs.org

By attaching the acetohydrazide moiety at this position, medicinal chemists can explore new chemical space. The resulting compound, 2-(1,2-Benzoxazol-3-yl)acetohydrazide, can serve a dual purpose:

As a final compound: Its unique combination of a rigid, aromatic scaffold and a flexible, hydrogen-bonding side chain could lead to novel pharmacological activities. Research on 3-substituted 1,2-benzisoxazoles has yielded compounds with potent anticonvulsant and antimicrobial properties. derpharmachemica.com

As an intermediate: The terminal amino group of the hydrazide is reactive and can be used as a handle to synthesize a wide array of other derivatives, such as Schiff bases, pyrazoles, or triazoles, further expanding the library of potential drug candidates. chemmethod.com

In essence, 2-(1,2-Benzoxazol-3-yl)acetohydrazide is a thoughtfully designed molecule that leverages the proven biological relevance of the 1,2-benzoxazole core and the synthetic and pharmacophoric potential of the acetohydrazide group. It stands as a representative example of how established pharmacophores are combined to generate novel chemical entities for drug discovery programs.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(1,2-benzoxazol-3-yl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c10-11-9(13)5-7-6-3-1-2-4-8(6)14-12-7/h1-4H,5,10H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZUBJBUOPNSVLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NO2)CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376937 | |

| Record name | 2-(1,2-Benzoxazol-3-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23008-70-0 | |

| Record name | 2-(1,2-Benzoxazol-3-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 1,2 Benzoxazol 3 Yl Acetohydrazide and Its Structural Analogues

Strategies for the Construction of the 1,2-Benzoxazole (Benzisoxazole) Ring System

The 1,2-benzoxazole scaffold is a key component in a variety of pharmacologically relevant molecules. chim.it Its synthesis has been approached through numerous methods, primarily involving the formation of the five-membered oxazole (B20620) ring fused to a benzene (B151609) ring. chim.itresearchgate.net

The construction of the 1,2-benzoxazole ring is typically achieved through intramolecular cyclization reactions. chim.it Traditional and widely employed methods involve either C–O bond formation or N–O bond formation. chim.it

C–O Bond Formation: This strategy often starts from o-substituted aryl oximes, where cyclization is induced under basic conditions. chim.it For example, 3-aminosubstituted benzisoxazoles can be formed from the cyclization of substituted 2-chloro-N-hydroxybenzimidoyl chlorides with cyclic amines in the presence of a base like potassium hydroxide. chim.it

N–O Bond Formation: This approach commonly utilizes o-hydroxyaryl oximes or o-hydroxy-N-substituted aryl imines as precursors. chim.it The cyclization is a formal dehydration reaction where the oxime's hydroxyl group is converted into a suitable leaving group to facilitate the ring-closing nucleophilic substitution by the phenolic hydroxyl group. chim.it

[3+2] Cycloaddition: Modern methods include the [3+2] cycloaddition of in situ generated nitrile oxides with arynes. nih.gov This technique allows for the creation of the benzisoxazole core under mild conditions and has been used to synthesize libraries of diverse 3,5,6-trisubstituted benzisoxazoles. nih.gov

Decyanative Cyclization: A novel, solvent-free method involves the triflic acid (TfOH)-promoted decyanative cyclization of 2-(2-nitrophenyl)acetonitriles. organic-chemistry.org This reaction proceeds rapidly at room temperature, offering an efficient route to the 2,1-benzisoxazole core. organic-chemistry.org

| Method | Precursor Type | Typical Reagents/Conditions | Bond Formed | Reference |

| Base-Induced Cyclization | o-substituted aryl oximes | KOH, heat | C–O | chim.it |

| Dehydrative Cyclization | o-hydroxyaryl oximes | Various (to activate OH group) | N–O | chim.it |

| [3+2] Cycloaddition | Chlorooximes and o-(trimethylsilyl)aryl triflates | CsF | C–C and C–O | nih.gov |

| Decyanative Cyclization | 2-(2-nitrophenyl)acetonitriles | Triflic acid (TfOH), solvent-free | N/A | organic-chemistry.org |

The choice of synthetic strategy is dictated by the availability and nature of the starting materials. Common precursors for the 1,2-benzoxazole ring include:

o-Aminophenols: These are versatile starting materials that can be condensed with a variety of substrates like aldehydes, benzoic acids, and β-diketones to form the benzoxazole (B165842) ring. organic-chemistry.orgchemicalbook.com

o-Hydroxyaryl Ketones and Aldehydes: These compounds are readily converted into the necessary o-hydroxyaryl oxime intermediates by reaction with hydroxylamine. chim.it

Substituted Isoxazoles: In an alternative approach, the benzene ring can be formed onto an existing isoxazole (B147169) core through annulation reactions, such as the palladium-catalyzed reaction of 5-iodoaryl-substituted isoxazoles with alkynes. chim.it

o-(Trimethylsilyl)aryl Triflates and Chlorooximes: These are key components for the aryne-based [3+2] cycloaddition methodology, serving as the aryne precursor and the 1,3-dipole source, respectively. nih.gov

Approaches for Incorporating the Acetohydrazide Moiety into Benzoxazole Derivatives

Once the benzoxazole nucleus is synthesized, the acetohydrazide functional group is typically introduced by converting a carboxylic acid ester derivative into the corresponding hydrazide.

The most direct and common method for creating the acetohydrazide moiety is the hydrazinolysis of a corresponding ester. researchgate.netmdpi.com This reaction involves treating an ester, such as an ethyl or methyl acetate (B1210297) derivative of the benzoxazole core, with hydrazine (B178648) hydrate (B1144303). mdpi.comresearchgate.net The reaction is typically carried out by refluxing the ester and hydrazine hydrate in an alcohol solvent like ethanol (B145695). researchgate.netmdpi.comresearchgate.net This nucleophilic acyl substitution reaction replaces the alkoxy group of the ester with the hydrazinyl group (-NHNH2), yielding the desired acetohydrazide. mdpi.comchemmethod.com

For example, 2-substituted benzoxazole-5-carboxylic acid methyl esters have been successfully converted to the corresponding carboxylic acid hydrazides by refluxing with hydrazine hydrate in ethanol. researchgate.net Similarly, ethyl 2-(benzoxazol-2-ylthio)acetate is readily transformed into 2-(benzoxazol-2-ylthio)acetohydrazide using the same method. researchgate.netmdpi.com

| Ester Precursor | Reagent | Solvent | Product | Reference |

| Ethyl 2-(benzoxazol-2-ylthio)acetate | Hydrazine hydrate | Ethanol | 2-(benzoxazol-2-ylthio)acetohydrazide | researchgate.netmdpi.com |

| Ethyl 2-(benzo[d]thiazol-2-ylthio) acetate | Hydrazine hydrate | Methanol | 2-(benzo[d]thiazol-2-ylthio) acetohydrazide | chemmethod.com |

| 2-Substituted benzoxazole-5-carboxylic acid methyl esters | Hydrazine hydrate | Ethanol | 2-Substituted benzoxazole-5-carboxylic acid hydrazides | researchgate.net |

| 2-Chloroacetyl thio benzoxazole | Hydrazine hydrate | Ethanol | 2-(Acetohydrazide) thio benzoxazole | sapub.org |

2-Mercaptobenzoxazole (B50546) is a frequently used and versatile starting material for accessing precursors needed for acetohydrazide synthesis. mdpi.comresearchgate.netdoaj.org The synthetic sequence typically begins with the S-alkylation of 2-mercaptobenzoxazole with an alpha-halo ester, most commonly ethyl chloroacetate. mdpi.comresearchgate.net This reaction, often performed in a solvent like acetone (B3395972) or ethanol with a base such as potassium carbonate, yields an ethyl 2-(benzoxazol-2-ylthio)acetate intermediate. mdpi.comresearchgate.net This ester is then subjected to hydrazinolysis as described in the previous section to afford the final 2-(benzoxazol-2-ylthio)acetohydrazide product. researchgate.netmdpi.com

This two-step process—alkylation followed by hydrazinolysis—provides an efficient and reliable pathway from the readily available 2-mercaptobenzoxazole to the desired acetohydrazide derivative. mdpi.comresearchgate.netsapub.org

Derivatization Strategies of 2-(1,2-Benzoxazol-3-yl)acetohydrazide and Related Structures

The terminal amino group of the acetohydrazide moiety is a reactive handle that allows for extensive derivatization. nih.gov A primary strategy involves the condensation reaction with various aldehydes and ketones to form Schiff bases (or hydrazones). researchgate.netmdpi.com

This reaction is typically catalyzed by a small amount of acid, such as acetic acid, and involves refluxing the acetohydrazide with the chosen carbonyl compound in ethanol. mdpi.com A wide array of aromatic and heterocyclic aldehydes have been used to synthesize libraries of N'-substituted acetohydrazide derivatives. researchgate.netmdpi.comresearchgate.net For instance, 2-(benzoxazol-2-ylthio)acetohydrazide has been reacted with substituted benzaldehydes, isatin (B1672199) derivatives, thiophene-2-carbaldehyde, and 1H-pyrrole-2-carbaldehyde to produce a diverse set of compounds. mdpi.com

Beyond Schiff base formation, the hydrazide can react with other electrophiles. Reaction with isocyanates, such as phenyl isocyanate, leads to the formation of semicarbazide (B1199961) derivatives. sapub.org These derivatization reactions are crucial for creating structural diversity from a common acetohydrazide intermediate.

| Acetohydrazide Derivative | Reagent Type | Example Reagent | Product Type | Reference |

| 2-(benzoxazol-2-ylthio)acetohydrazide | Aromatic Aldehyde | Substituted Benzaldehydes | Schiff Base (Hydrazone) | mdpi.com |

| 2-(benzoxazol-2-ylthio)acetohydrazide | Ketone | Isatin Derivatives | Schiff Base (Hydrazone) | mdpi.com |

| 2-(acetohydrazide)thio benzoxazole | Isocyanate | Phenyl isocyanate | Semicarbazide | sapub.org |

| Hydrazine / Acetohydrazide | Aldehyde | Benzaldehyde (B42025) | Hydrazone (for analytical purposes) | nih.govresearchgate.net |

Formation of Schiff Bases (Hydrazones) via Condensation with Aldehydes and Ketones

The primary amino group of the hydrazide moiety in 2-(1,2-benzoxazol-3-yl)acetohydrazide readily undergoes condensation reactions with the carbonyl group of various aldehydes and ketones. This reaction, typically catalyzed by a few drops of acid (like glacial acetic acid) in a suitable solvent such as ethanol or dimethylformamide (DMF), yields the corresponding N-arylideneacetohydrazides, commonly known as Schiff bases or hydrazones.

The general reaction involves heating the hydrazide with an equimolar amount of an aldehyde or ketone. For instance, the reaction of 2-(1,2-benzoxazol-3-yl)acetohydrazide with benzaldehyde in DMF upon heating yields 2-(1,2-benzoxazol-3-yl)-N'-benzylideneacetohydrazide. This straightforward reaction provides a modular approach to a wide library of derivatives, as a vast number of aldehydes and ketones are commercially available. These Schiff bases are not only important final compounds but also serve as crucial intermediates for the synthesis of other complex heterocyclic systems.

| Reactant A | Reactant B (Aldehyde/Ketone) | Product (Schiff Base) | Typical Conditions |

|---|---|---|---|

| 2-(1,2-Benzoxazol-3-yl)acetohydrazide | Benzaldehyde | 2-(1,2-Benzoxazol-3-yl)-N'-benzylideneacetohydrazide | DMF, heat |

| 2-(1,2-Benzoxazol-3-yl)acetohydrazide | 4-Chlorobenzaldehyde | 2-(1,2-Benzoxazol-3-yl)-N'-(4-chlorobenzylidene)acetohydrazide | Ethanol, Glacial Acetic Acid, Reflux |

| 2-(1,2-Benzoxazol-3-yl)acetohydrazide | 4-Methoxybenzaldehyde | 2-(1,2-Benzoxazol-3-yl)-N'-(4-methoxybenzylidene)acetohydrazide | Ethanol, Glacial Acetic Acid, Reflux |

| 2-(1,2-Benzoxazol-3-yl)acetohydrazide | Acetone | 2-(1,2-Benzoxazol-3-yl)-N'-propan-2-ylideneacetohydrazide | Ethanol, Reflux |

Cyclocondensation Reactions of the Hydrazide Moiety to Form Novel Heterocyclic Ring Systems

The hydrazide and its derived Schiff bases are pivotal intermediates for constructing various five- and four-membered heterocyclic rings through cyclocondensation reactions.

Triazoles: 1,2,4-Triazole derivatives can be synthesized from the hydrazide precursor. One common method involves reacting the hydrazide with phenyl isocyanate or isothiocyanate to form a semicarbazide intermediate, which is then cyclized in an alkaline medium to yield the triazole ring. sapub.org Another pathway involves the reaction of the hydrazide with carbon disulfide in the presence of potassium hydroxide, followed by cyclization with hydrazine hydrate. nih.gov

Oxadiazoles: 1,3,4-Oxadiazoles are frequently synthesized from acid hydrazides. A standard method involves the reaction of the acid hydrazide with a carboxylic acid, followed by dehydrative cyclization, often using reagents like phosphorus oxychloride. Alternatively, an N-formyl acid hydrazide intermediate can be refluxed with a dehydrating agent like phosphorous pentoxide to yield the 1,3,4-oxadiazole (B1194373) ring. nih.gov

Thiazolidinones: 4-Thiazolidinone rings are typically formed from Schiff base precursors. The reaction of a Schiff base, such as 2-(1,2-benzoxazol-3-yl)-N'-benzylideneacetohydrazide, with thioglycolic acid (mercaptoacetic acid) in a solvent like DMF, often with a catalyst like anhydrous zinc chloride, leads to the formation of the corresponding 2,3-disubstituted thiazolidin-4-one derivative via cyclocondensation. derpharmachemica.comscispace.com

Azetidinones: Azetidin-2-ones, also known as β-lactams, are synthesized through the Staudinger cycloaddition reaction. This involves the reaction of a Schiff base with a ketene, which is typically generated in situ from an acyl chloride in the presence of a base. For example, treating a Schiff base derived from 2-(1,2-benzoxazol-3-yl)acetohydrazide with chloroacetyl chloride in the presence of a non-nucleophilic base like triethylamine (B128534) in an anhydrous solvent (e.g., dioxane) yields the corresponding 3-chloro-2-oxoazetidine derivative. derpharmachemica.comrjptonline.orgnih.govresearchgate.net

Modern Synthetic Techniques and Catalysis in Benzoxazole Chemistry

While the derivatization of the hydrazide moiety is crucial, the synthesis of the benzoxazole core itself has been the subject of significant innovation, moving towards more efficient and environmentally benign methods.

Solvent-Free Synthetic Approaches

To align with the principles of green chemistry, several solvent-free methods for benzoxazole synthesis have been developed. These reactions often proceed with higher efficiency, simpler work-up, and reduced environmental impact. One approach involves the reaction of o-substituted aminoaromatics with acyl chlorides using a catalytic amount of silica-supported sodium hydrogen sulphate under neat conditions. scispace.com This method features high yields and an easily removable, reusable catalyst. scispace.com Another technique is the "grindstone method," where reactants like 2-aminophenol (B121084) and aromatic aldehydes are ground together at room temperature using a mortar and pestle with a solid catalyst, such as potassium-ferrocyanide or strontium carbonate, achieving high yields in minutes. rsc.org Furthermore, Brønsted acidic ionic liquid gels have been employed as efficient and recyclable heterogeneous catalysts for the condensation of 2-aminophenol and aldehydes at elevated temperatures without any solvent. rsc.orgnih.govacs.org

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly reducing reaction times and often improving yields compared to conventional heating. eurekaselect.commdpi.com The synthesis of benzoxazoles is particularly amenable to this technique, with reactions often completing in minutes rather than hours. mdpi.com For example, the synthesis of 2-cyclic amine-substituted benzoxazoles using zinc dust as a catalyst under solvent-free microwave irradiation is remarkably fast and provides high yields. tandfonline.com A comparative study highlighted that a reaction requiring 60 minutes under conventional heating to achieve an 82% yield was completed in just 55 seconds with a 94% yield under microwave irradiation. tandfonline.com Other protocols utilize iodine as an oxidant or deep eutectic solvents like [CholineCl][oxalic acid] as catalysts under microwave conditions, further enhancing the efficiency and green credentials of benzoxazole synthesis. mdpi.comscienceandtechnology.com.vn

| Reactants | Method | Catalyst/Conditions | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Aminophenol + Cyclic Amine | Conventional Heating | Zinc Dust, 100°C | 60 min | 82 | tandfonline.com |

| 2-Aminophenol + Cyclic Amine | Microwave Irradiation | Zinc Dust, 450 W | 55 sec | 94 | tandfonline.com |

| 2-Amino-4-methylphenol + Benzaldehyde | Conventional Heating | Iodine, 80°C | 60 min | 65 | scienceandtechnology.com.vn |

| 2-Amino-4-methylphenol + Benzaldehyde | Microwave Irradiation | Iodine, 120°C, 300 W | 5 min | 85 | scienceandtechnology.com.vn |

| General Benzoxazoles | Conventional Heating | Various | 2-8 hours | Varies | mdpi.com |

| General Benzoxazoles | Microwave Irradiation | Various | 3-10 min | Increased by 3-113% | mdpi.com |

Transition Metal-Catalyzed Coupling Reactions in Benzoxazole Construction

Innovative methods utilizing transition metals have been developed to construct and functionalize the benzoxazole ring system, often through C-H bond activation. nitrkl.ac.in

Advanced Spectroscopic Elucidation of 2 1,2 Benzoxazol 3 Yl Acetohydrazide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling patterns, and integration of signals in ¹H and ¹³C NMR spectra, the precise structure of 2-(1,2-Benzoxazol-3-yl)acetohydrazide can be confirmed.

The ¹H NMR spectrum of 2-(1,2-Benzoxazol-3-yl)acetohydrazide provides a detailed map of the proton environments within the molecule. In a study characterizing this compound, the ¹H NMR spectrum was recorded in DMSO-d6 at 400 MHz.

The spectrum reveals a singlet at δ 3.56 ppm, which is attributed to the two protons of the methylene (B1212753) (-CH₂) group. This singlet nature indicates that these protons are chemically equivalent and not coupled to any neighboring protons. A broad singlet observed at δ 4.35 ppm corresponds to the two protons of the primary amine (-NH₂) group of the hydrazide moiety. This signal is designated as D₂O exchangeable, a common characteristic of labile amine protons.

The aromatic region of the spectrum displays a multiplet between δ 7.27 and 7.35 ppm, integrating to four protons. This complex signal arises from the protons on the benzene (B151609) ring of the benzoxazole (B165842) moiety. The overlapping nature of these signals suggests similar chemical environments and spin-spin coupling between adjacent aromatic protons. Finally, a singlet at δ 9.51 ppm is assigned to the proton of the secondary amide (-NH) group, which is also D₂O exchangeable.

Table 1: ¹H NMR Spectral Data for 2-(1,2-Benzoxazol-3-yl)acetohydrazide

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| 3.56 | Singlet | 2H | -CH₂ | |

| 4.35 | Broad Singlet | 2H | -NH₂ | D₂O exchangeable |

| 7.27-7.35 | Multiplet | 4H | Aromatic-H | Benzoxazole ring protons |

| 9.51 | Singlet | 1H | -NH | D₂O exchangeable |

Solvent: DMSO-d6, Frequency: 400 MHz

While the direct ¹³C NMR data for 2-(1,2-Benzoxazol-3-yl)acetohydrazide is not detailed in the available literature, analysis of a closely related derivative, N'-(2-hydroxy-5-nitrobenzylidene)-2-(benzo[d]isoxazol-3-yl)acetohydrazide, provides significant insight into the carbon framework of the parent molecule. The ¹³C NMR spectrum of this derivative, recorded in DMSO-d6 at 75 MHz, shows distinct signals that can be extrapolated to understand the carbon environments in the parent acetohydrazide.

For the derivative, the methylene carbon (-CH₂) appears at δ 34.4 ppm. The carbons of the benzoxazole ring are observed in the aromatic region, with signals at δ 109.5, 110.2, 117.8, 123.1, 148.3, and 151.5 ppm. The carbonyl carbon (C=O) of the hydrazide is typically found further downfield, and in this derivative, it is observed at δ 165.2 ppm. This information allows for a reasonable estimation of the expected chemical shifts for the carbon atoms in 2-(1,2-Benzoxazol-3-yl)acetohydrazide.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for 2-(1,2-Benzoxazol-3-yl)acetohydrazide (based on derivative data)

| Carbon Atom | Expected Chemical Shift Range (δ, ppm) |

| -CH₂ | 30-40 |

| Aromatic-C | 105-155 |

| C=O | 160-175 |

To unambiguously assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed. While specific 2D NMR data for 2-(1,2-Benzoxazol-3-yl)acetohydrazide is not available, the application of these techniques to similar heterocyclic structures is well-documented.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. For instance, in the aromatic region, COSY would show cross-peaks between adjacent protons on the benzoxazole ring, aiding in the specific assignment of each aromatic proton.

HMQC (Heteronuclear Single Quantum Coherence): This technique establishes correlations between protons and the carbons to which they are directly attached. It would definitively link the proton signal at δ 3.56 ppm to the methylene carbon and each aromatic proton signal to its corresponding carbon in the benzoxazole ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (carbons with no attached protons). For example, the methylene protons would show a correlation to the carbonyl carbon and to the carbon of the benzoxazole ring to which the acetyl group is attached, thus confirming the core structure of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 2-(1,2-Benzoxazol-3-yl)acetohydrazide, recorded using the KBr pellet method, displays characteristic absorption bands that confirm its structure.

The most prominent feature in the IR spectrum of an acetohydrazide is the carbonyl (C=O) stretching vibration. For 2-(1,2-Benzoxazol-3-yl)acetohydrazide, a strong absorption band is observed at 1670 cm⁻¹. This frequency is characteristic of an amide carbonyl group and confirms the presence of the acetohydrazide moiety.

The IR spectrum also provides clear evidence for the N-H and C-H bonds in the molecule. A strong, broad band observed at 3201 cm⁻¹ is indicative of the N-H stretching vibrations of the -NH and -NH₂ groups of the hydrazide. The stretching vibration for the aromatic C-H bonds of the benzoxazole ring is observed at 2846 cm⁻¹. Additionally, a band at 1599 cm⁻¹ can be attributed to the C=N stretching of the benzoxazole ring and/or N-H bending vibrations.

Table 3: IR Spectral Data for 2-(1,2-Benzoxazol-3-yl)acetohydrazide

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3201 | Strong, Broad | N-H stretching (-NH, -NH₂) |

| 2846 | Medium | Aromatic C-H stretching |

| 1670 | Strong | C=O stretching (Amide I) |

| 1599 | Medium | C=N stretching / N-H bending |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For the structural elucidation of 2-(1,2-Benzoxazol-3-yl)acetohydrazide, MS provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern, which serves as a molecular fingerprint.

Upon ionization, the 2-(1,2-Benzoxazol-3-yl)acetohydrazide molecule would generate a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺), which would confirm its molecular weight. Based on its chemical formula, C₉H₉N₃O₂, the theoretical molecular weight is approximately 191.19 g/mol . Therefore, in an MS spectrum, a peak would be expected around m/z 191 or 192.

The fragmentation pattern provides insight into the compound's structure. The cleavage of the molecule at its most labile bonds under electron impact or other ionization methods results in a series of characteristic fragment ions. For 2-(1,2-Benzoxazol-3-yl)acetohydrazide, likely fragmentation pathways would involve the cleavage of the hydrazide side chain and the opening of the benzoxazole ring. While specific experimental mass spectral data for this compound is not detailed in the available literature, a theoretical fragmentation pattern can be postulated. Key fragments would likely include the benzoxazol-3-ylacetyl cation and subsequent fragments from the loss of neutral molecules like CO and N₂H₄.

A detailed analysis of a closely related structure, such as N'-benzylidene-2-(5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2ylthio)acetohydrazide, reveals characteristic losses of the benzylidene group and fragmentation of the acetohydrazide linker, providing a model for the types of fragmentation that could be expected.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition

High-resolution mass spectrometry (HRMS) is an essential tool for determining the precise mass of a molecule with a very high degree of accuracy (typically to within 0.001 mass units). This precision allows for the unambiguous determination of the elemental formula of a compound, as each unique formula has a distinct exact mass.

For 2-(1,2-Benzoxazol-3-yl)acetohydrazide, the molecular formula is C₉H₉N₃O₂. The theoretical exact mass can be calculated by summing the exact masses of its constituent atoms (¹²C, ¹H, ¹⁴N, ¹⁶O).

Table 1: Theoretical HRMS Data for 2-(1,2-Benzoxazol-3-yl)acetohydrazide

| Molecular Formula | Ion Type | Calculated Exact Mass |

|---|---|---|

| C₉H₉N₃O₂ | [M+H]⁺ | 192.0768 |

An experimental HRMS measurement that matches this calculated value would provide strong evidence for the assigned elemental composition, distinguishing it from other potential structures with the same nominal mass. Although specific published HRMS data for this compound is not available, this theoretical data serves as a benchmark for its eventual characterization. For instance, the HRMS analysis of a similar heterocyclic structure, N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, demonstrated a close correlation between the calculated and found mass, confirming its elemental formula.

Elemental Analysis for Overall Compositional Verification

Elemental analysis is a fundamental analytical technique that determines the mass percentage of each element (typically carbon, hydrogen, and nitrogen) within a compound. This experimental data is then compared to the theoretical percentages calculated from the compound's molecular formula. A close agreement between the experimental and theoretical values (usually within ±0.4%) provides strong evidence for the purity and correctness of the synthesized compound's empirical and molecular formula.

For 2-(1,2-Benzoxazol-3-yl)acetohydrazide, with the molecular formula C₉H₉N₃O₂, the theoretical elemental composition can be calculated as follows:

Table 2: Theoretical Elemental Analysis Data for 2-(1,2-Benzoxazol-3-yl)acetohydrazide

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 9 | 108.09 | 56.54 |

| Hydrogen | H | 1.008 | 9 | 9.072 | 4.75 |

| Nitrogen | N | 14.01 | 3 | 42.03 | 21.98 |

| Oxygen | O | 16.00 | 2 | 32.00 | 16.74 |

| Total | | | | 191.19 | 100.00 |

Experimental determination of the C, H, and N percentages for a purified sample of 2-(1,2-Benzoxazol-3-yl)acetohydrazide that aligns with these calculated values would serve as definitive proof of its elemental composition. While specific experimental results for this compound are not present in the surveyed literature, this technique is routinely reported in the characterization of new benzoxazole derivatives to confirm their proposed structures.

In Vitro Biological Activity Profiling and Structure Activity Relationship Sar Studies of 2 1,2 Benzoxazol 3 Yl Acetohydrazide Derivatives

Anticancer Activity Evaluations

Exploration of Potential Molecular Targets or Pathways Implicated in Anticancer Effects

Derivatives of 2-(1,2-benzoxazol-3-yl)acetohydrazide have been investigated for their potential to target various molecular pathways involved in cancer progression. One of the key areas of exploration has been the inhibition of receptor tyrosine kinases (RTKs), which are crucial for cell growth and differentiation and are often dysregulated in cancer. nih.gov

Some benzimidazole (B57391)/benzoxazole (B165842) substituted triazolotriazines have been synthesized and evaluated as receptor tyrosine kinase inhibitors. nih.gov While a specific derivative, compound 8e, was potent against the HepG2 hepatocellular carcinoma cell line, it did not inhibit the c-Met kinase. nih.gov Instead, molecular docking studies suggested that its anticancer mechanism might involve the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov

Another significant target is the Epidermal Growth Factor Receptor (EGFR), a member of the ErbB family of receptors that plays a role in cell growth, survival, and differentiation. pensoft.net Upregulation of EGFR is common in several cancers, making it a prime target for therapeutic agents. pensoft.net Novel benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives have demonstrated potent EGFR inhibitory activity, with some compounds showing IC50 values comparable to or better than the standard drug Erlotinib. rsc.org Molecular docking has confirmed the binding affinity of these compounds towards the EGFR active site. rsc.org Similarly, a 2-acetamidobenzothiazole derivative has shown significant inhibition of EGFR kinase activity. researchgate.net

Structure-Activity Relationships for Enhanced Anticancer Efficacy

The anticancer efficacy of 2-(1,2-benzoxazol-3-yl)acetohydrazide derivatives is significantly influenced by their molecular structure. Structure-activity relationship (SAR) studies have provided insights into the chemical modifications that can enhance their potency.

For instance, in a series of 2-benzoxazolyl hydrazones, replacing the 2-acetylpyridine (B122185) moiety with 2-acylpyridine groups resulted in compounds with in vitro cell proliferation inhibition in the nanomolar range. nih.gov In contrast, derivatives with α-(N)-acetyldiazine/quinoline groups showed activity in the micromolar range. nih.gov This highlights the importance of the substituent attached to the hydrazone core.

In another study involving 2H-1,4-benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives, the position of substituents on the triazole moiety was found to be critical. frontiersin.org Compounds with substituents at the ortho-position of the triazole ring were generally inactive, suggesting that steric hindrance in this position may negatively impact antitumor activity. frontiersin.org The more active compounds in this series lacked ortho-substituents. frontiersin.org

Furthermore, in a series of substituted 2-[(2-oxo-2H- nih.govnih.govnih.govtriazino[2,3-c]quinazolin-6-yl)thio]acetamides, the nature and position of the substituent on the phenyl ring of the acetamide (B32628) fragment played a role in their anticancer activity. mdpi.com For example, among compounds with chlorine atoms at different positions, the para-position was found to be more active than the ortho- and meta-positions. acgpubs.org Replacing the para-chloro substituent with a fluorine atom led to a decrease in activity. acgpubs.org

Enzyme Inhibition Studies and Mechanistic Insights

Derivatives of 2-(1,2-benzoxazol-3-yl)acetohydrazide have been evaluated for their inhibitory effects on various enzymes, providing insights into their potential therapeutic applications beyond cancer.

Urease Inhibitory Activity

Certain benzohydrazide (B10538) derivatives have demonstrated significant in vitro inhibitory activity against the urease enzyme. nih.gov In one study, all synthesized derivatives, with a few exceptions, showed good inhibitory activities with IC50 values ranging from 0.87 ± 0.31 to 19.0 ± 0.25 µM, which is comparable to the standard thiourea (B124793) (IC50 = 21.25 ± 0.15 µM). nih.gov The most active compound in this series had two chloro groups at the meta positions of one aromatic ring and a methoxy (B1213986) group at the para position of the other. nih.gov Kinetic studies revealed that these compounds can inhibit the enzyme through both competitive and non-competitive mechanisms. nih.gov

| Compound | Urease IC50 (µM) |

| Derivative 36 | 0.87 ± 0.31 |

| Thiourea (Standard) | 21.25 ± 0.15 |

Table showing the urease inhibitory activity of a potent benzohydrazide derivative compared to the standard inhibitor, thiourea.

Acetylcholinesterase (AChE) Inhibitory Effects

The inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine, is a key strategy in the management of Alzheimer's disease. nih.govmdpi.com Several derivatives based on the benzoxazole scaffold have been investigated as potential AChE inhibitors.

A series of 2-aryl-6-carboxamide benzoxazole derivatives were synthesized and tested for their ability to inhibit both AChE and butyrylcholinesterase (BChE). atauni.edu.tr One compound, in particular, exhibited potent, selective, and mixed-type dual inhibition of both enzymes, with an IC50 of 12.62 nM for AChE and 25.45 nM for BChE. atauni.edu.tr This was more potent than the standard drug donepezil. atauni.edu.tr The structure-activity relationship for these compounds indicated that substitutions at the para-position of the 2-phenyl group can enhance activity. atauni.edu.tr

| Compound | AChE IC50 (nM) | BChE IC50 (nM) |

| Compound 36 | 12.62 | 25.45 |

| Donepezil | 69.3 | 63.0 |

Table comparing the acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activities of a 2-aryl-6-carboxamide benzoxazole derivative with the standard drug, donepezil.

Paraoxonase 1 (PON1) Inhibition

Paraoxonase 1 (PON1) is an enzyme primarily associated with high-density lipoprotein (HDL) and is known for its ability to hydrolyze organophosphates. nih.gov The in vitro effects of sulfonamides on human serum PON1 activity have been studied. Sulfonamide was found to be an effective inhibitor of purified human serum PON1, with IC50 values of 0.22 mM and 0.81 mM for the substrates phenylacetate (B1230308) and paraoxon, respectively. ajol.info The inhibition pattern differed depending on the substrate, showing non-competitive inhibition for phenylacetate and competitive inhibition for paraoxon. ajol.info

| Substrate | Sulfonamide IC50 (mM) | Inhibition Type |

| Phenylacetate | 0.22 | Non-competitive |

| Paraoxon | 0.81 | Competitive |

Table summarizing the inhibitory effect of sulfonamide on paraoxonase 1 (PON1) activity with different substrates.

Epidermal Growth Factor Receptor (EGFR) Inhibition

As mentioned previously, EGFR is a significant target in cancer therapy. pensoft.net Various heterocyclic compounds containing the benzoxazole or related benzothiazole (B30560) nucleus have been designed and synthesized as EGFR inhibitors.

A study on benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives identified compounds with potent EGFR inhibitory activity. rsc.org The most active derivatives exhibited IC50 values of 0.69, 1.16, and 4.82 μM, which were comparable to or better than Erlotinib (IC50 = 1.3 μM). rsc.org

| Compound | EGFR IC50 (µM) |

| Derivative 8a | 0.69 |

| Derivative 8b | 1.16 |

| Derivative 8c | 4.82 |

| Erlotinib | 1.3 |

Table showing the Epidermal Growth Factor Receptor (EGFR) inhibitory activity of benzothiazole-1,2,3-triazole hybrid derivatives in comparison to Erlotinib.

Another 2-acetamidobenzothiazole derivative demonstrated an IC50 value of 0.239 µM for EGFR kinase, indicating its potential as a potent inhibitor. researchgate.net

Cyclooxygenase (COX) and 5-Lipoxygenase Inhibition

The dual inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) is a key strategy in the development of anti-inflammatory agents with potentially improved safety profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). While direct inhibitory data for 2-(1,2-Benzoxazol-3-yl)acetohydrazide on these enzymes is not extensively detailed in the available literature, the broader benzoxazole and related heterocyclic scaffolds have been investigated for this dual activity.

For instance, certain benzofuran (B130515) derivatives, which share structural similarities with the benzoxazole core, have been identified as dual inhibitors of COX and 5-LOX. nih.gov These compounds are noted for their in vivo anti-inflammatory and analgesic properties, with some exhibiting selectivity for the COX-2 isoform. nih.gov The combination of COX-2 and 5-LOX inhibition is thought to contribute to their gastrointestinal safety. nih.gov Similarly, flavonoids have been explored as potential dual inhibitors of COX-2 and 5-LOX, suggesting that the presence of aromatic and heterocyclic systems is a feature of compounds targeting these enzymes. d-nb.info The general principle is that by simultaneously blocking the production of prostaglandins (B1171923) and leukotrienes, a more comprehensive anti-inflammatory effect can be achieved. d-nb.info

Peroxisome Proliferator-Activated Receptor δ (PPARδ) Agonist Activity

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a crucial role in regulating energy metabolism and inflammation. nih.gov The δ isoform (PPARδ) has emerged as a promising target for the treatment of metabolic disorders. Research into novel benzisoxazole derivatives has revealed their potential as PPARδ agonists. Although these are not direct acetohydrazide derivatives, they share the core benzisoxazole ring. One study identified a compound from this class that exhibited potent human PPARδ transactivation activity and stimulated the differentiation of oligodendrocyte precursor cells in vitro, suggesting potential applications in treating demyelinating diseases. nih.gov Dual PPARδ/γ partial agonists are also being explored for metabolic syndrome, indicating the therapeutic potential of modulating this receptor. nih.gov

Antioxidant Activity Assessments

The antioxidant potential of chemical compounds is a critical aspect of their biological profile, as oxidative stress is implicated in a wide range of pathological conditions.

DPPH Free Radical Scavenging Assays

The following table showcases the DPPH radical scavenging activity for a series of benzimidazole analogs, which are structurally related to the benzoxazole scaffold of interest.

| Compound | IC50 (µM) |

| 3a | 64.5 ± 0.87 |

| 3b | 40.1 ± 0.78 |

| 3e | 56.0 ± 0.43 |

| 3g | 21.7 ± 0.45 |

| 3h | 52.4 ± 0.93 |

| 3i | 38.9 ± 0.62 |

| 3j | 59.4 ± 0.55 |

| Ascorbic Acid (Standard) | 19.9 ± 0.69 |

Data adapted from a study on benzimidazole analogs, presented here to illustrate the antioxidant potential within this class of heterocyclic compounds. researchgate.net

Mechanistic Considerations of Antioxidant Action

The antioxidant activity of chemical compounds can be exerted through various mechanisms, with the primary ones being hydrogen atom transfer (HAT) and single electron transfer (SET). researchgate.netnih.gov In the HAT mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. The key parameter for this mechanism is the bond dissociation enthalpy (BDE) of the antioxidant. researchgate.net In the SET mechanism, the antioxidant donates an electron to the free radical. The ionization potential (IP) of the antioxidant is the most important factor in this process. researchgate.net

The specific mechanism of antioxidant action for benzoxazole derivatives is likely influenced by their substitution pattern and the surrounding chemical environment. For instance, electrochemical studies on the synthesis of some benzoxazole derivatives have shown the involvement of electron transfer processes. rsc.org The ability of the benzoxazole scaffold to participate in these electron and hydrogen atom transfer reactions underpins its potential as an antioxidant.

Other Reported Biological Activities of the Benzoxazole Scaffold Pertinent to Research Design

The benzoxazole scaffold is a privileged structure in medicinal chemistry, known for a wide array of biological activities that are relevant to the design of new therapeutic agents.

Anti-inflammatory Activity

The anti-inflammatory properties of benzoxazole derivatives are well-documented. nih.govresearchgate.net A series of benzoxazolone derivatives have been synthesized and evaluated for their in vitro anti-inflammatory activity, with some compounds demonstrating significant inhibition of interleukin-6 (IL-6). nih.gov For example, compounds 3c, 3d, and 3g in one study showed IC50 values of 10.14 ± 0.08, 5.43 ± 0.51, and 5.09 ± 0.88 μM, respectively, against IL-6. nih.gov This anti-inflammatory effect was further linked to the inhibition of myeloid differentiation protein 2 (MD2), a key protein in the inflammatory process. nih.gov The acetohydrazide moiety, as seen in derivatives of 2-(2-methyl-1H-benzimidazol-1-yl) acetohydrazide, has also been associated with significant anti-inflammatory activity in carrageenan-induced paw edema models. nih.govjmpas.com

Antiviral Activity (e.g., Anti-HIV, Hepatitis C Virus Inhibition)

Derivatives of benzoxazole and related heterocyclic structures have demonstrated notable in vitro activity against a range of viruses, including Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV).

In the realm of anti-HIV research, various 2-substituted benzoxazoles have been synthesized and evaluated. For instance, a study focusing on 2-[(arylhydrazono, arylidene, cycloalkylidene and N-substituted thiocarbamoyl)cyanomethyl]-benzoxazoles revealed that some of these derivatives exhibit anti-HIV-1 activity. nih.govresearchgate.net Specifically, one compound from this series displayed a moderate level of activity, with a maximum cell protection of 36.6% at a concentration of 2 x 10⁻⁵ µM. nih.govresearchgate.net Further research into pyrazolobenzothiazine-based acetohydrazides, which share structural similarities, also identified compounds with significant anti-HIV-1 inhibitory activity. In one study, thirteen out of fifteen synthesized hydrazones were found to be active inhibitors of HIV, with EC₅₀ values below 20 μM. nih.govresearchgate.net

With regard to Hepatitis C Virus (HCV), research into benzimidazole derivatives incorporating a triazole moiety has yielded promising results. nih.govsrce.hrresearchgate.net While these compounds were found to be inactive against Hepatitis B Virus (HBV), several showed activity against HCV. nih.govsrce.hrresearchgate.net Two compounds, in particular, demonstrated significant HCV inhibition: 2-{4-[(1-benzoylbenzimidazol-2-ylthio)methyl]-1H-1,2,3-triazol-1-yl}-N-(p-nitrophenyl)-acetamide and 2-(4-{[1-(p-chlorobenzoyl)-benzimidazol-2-ylthio)methyl]-1H-1,2,3-triazol-1-yl}-N-(p-nitrophenyl)-acetamide. nih.govresearchgate.net These findings underscore the importance of the substituent at the 2-position of the benzimidazole ring for HCV inhibition. nih.govresearchgate.net

Table 1: Antiviral Activity of Selected Benzoxazole and Related Derivatives

| Compound Type | Virus | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 2-[(N-substituted thiocarbamoyl)cyanomethyl]-benzoxazole | HIV-1 | Max % Cell Protection | 36.6% at 2 x 10⁻⁵ µM | nih.govresearchgate.net |

| Pyrazolobenzothiazine-based hydrazones | HIV-1 | EC₅₀ | <20 µM | nih.govresearchgate.net |

| 2-{4-[(1-benzoylbenzimidazol-2-ylthio)methyl]-1H-1,2,3-triazol-1-yl}-N-(p-nitrophenyl)-acetamide | HCV | - | Significant Inhibition | nih.govresearchgate.net |

| 2-(4-{[1-(p-chlorobenzoyl)-benzimidazol-2-ylthio)methyl]-1H-1,2,3-triazol-1-yl}-N-(p-nitrophenyl)-acetamide | HCV | - | Significant Inhibition | nih.govresearchgate.net |

Antiparasitic and Antiprotozoal Activities

Benzoxazole derivatives have been investigated for their potential as antiprotozoal agents, demonstrating activity against various parasitic organisms. olemiss.edusemanticscholar.org A study focused on a series of (3-benzoxazole-2-yl) phenylamine derivatives, 3-benzoxazoloyl acetamide, and butyramide (B146194) derivatives, which were evaluated for their antimalarial, antileishmanial, and antitrypanosomal activities. olemiss.edusemanticscholar.org

Among the synthesized compounds, N-(3-benzoxazol-2-yl-phenyl)-2-chloroacetamide exhibited the most prominent activity against both the D6 (chloroquine-sensitive) and W2 (chloroquine-resistant) strains of Plasmodium falciparum, with IC₅₀ values of 5.1 µM and 2.2 µM, respectively. olemiss.edu Another derivative also showed comparable antimalarial activity against both strains, with IC₅₀ values of 5.5 µM and 4.1 µM. olemiss.edu The amidation of 3-benzoxazolyl aniline (B41778) with a chloroacetyl group was identified as a key structural feature for good antimalarial activity and moderate inhibitory activities against leishmanial and trypanosomal species. semanticscholar.org

Table 2: Antiprotozoal Activity of Selected Benzoxazole Derivatives

| Compound | Parasite Strain | IC₅₀ (µM) | Reference |

|---|---|---|---|

| N-(3-benzoxazol-2-yl-phenyl)-2-chloroacetamide | P. falciparum (D6) | 5.1 | olemiss.edu |

| N-(3-benzoxazol-2-yl-phenyl)-2-chloroacetamide | P. falciparum (W2) | 2.2 | olemiss.edu |

| Compound 6d | P. falciparum (D6) | 5.5 | olemiss.edu |

| Compound 6d | P. falciparum (W2) | 4.1 | olemiss.edu |

Anticonvulsant Activity

The anticonvulsant potential of benzoxazole and related structures has been explored through the synthesis and evaluation of various derivatives. A series of 2(3H)-benzoxazolone and 2(3H)-benzothiazolone derivatives were synthesized and tested for their anticonvulsant activity against seizures induced by maximal electroshock (MES). nih.gov

Several of these compounds showed significant anticonvulsant activity. nih.gov Two compounds, in particular, were the most active of the series against MES-induced seizures, with ED₅₀ values of 8.7 mg/kg and 7.6 mg/kg, respectively. nih.gov One of these compounds displayed good protection against MES-induced seizures in rats with an oral ED₅₀ of 18.6 mg/kg. nih.gov Structure-activity relationship studies indicated that the introduction of a halogen atom to the 5-position of the benzisoxazole ring led to increased activity. nih.gov Among a series of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives, the parent compound, 3-(sulfamoylmethyl)-1,2-benzisoxazole, was identified as the most promising anticonvulsant based on its efficacy and neurotoxicity profile. nih.gov

Table 3: Anticonvulsant Activity of Selected Benzoxazolone/Benzothiazolone Derivatives

| Compound | Test Model | ED₅₀ (mg/kg) | Reference |

|---|---|---|---|

| Compound 43 | MES-induced seizures (mice, i.p.) | 8.7 | nih.gov |

| Compound 45 | MES-induced seizures (mice, i.p.) | 7.6 | nih.gov |

| Compound 45 | MES-induced seizures (rats, p.o.) | 18.6 | nih.gov |

Antidiabetic Potential

Derivatives of 2-(1,2-benzoxazol-3-yl)acetohydrazide have been investigated for their potential in managing diabetes, primarily through the inhibition of key carbohydrate-metabolizing enzymes such as α-amylase and α-glucosidase.

Research into benzoxazole derivatives has identified compounds with significant α-amylase inhibitory activity. In one study, a series of 2-amino-benzoxazoles coupled with phenoxy acetic acid derivatives were synthesized and evaluated. One compound from this series was found to be significantly active against α-amylase with an IC₅₀ value of 348.43 µg/mL, which was more potent than the standard drug acarbose (B1664774) (IC₅₀=682.54 µg/mL). scilit.com Similarly, other heterocyclic compounds, such as pyrazolobenzothiazine derivatives, have also shown potent inhibition of both α-glucosidase and α-amylase, with IC₅₀ values of 3.91 µM and 8.89 µM, respectively. nih.gov Furthermore, studies on various acetohydrazide derivatives have also highlighted their potential as antidiabetic agents. banglajol.inforesearchgate.net

Table 4: In Vitro Antidiabetic Activity of Selected Derivatives

| Compound Class | Enzyme Target | IC₅₀ | Reference |

|---|---|---|---|

| Benzoxazole derivative (6h) | α-amylase | 348.43 µg/mL | scilit.com |

| Pyrazolobenzothiazine derivative (S1) | α-glucosidase | 3.91 µM | nih.gov |

| Pyrazolobenzothiazine derivative (S1) | α-amylase | 8.89 µM | nih.gov |

Computational Chemistry and Molecular Modeling Investigations of 2 1,2 Benzoxazol 3 Yl Acetohydrazide and Analogues

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to another to form a stable complex. It is widely used to understand the interactions between ligands, such as benzoxazole (B165842) acetohydrazide analogues, and their protein targets.

Molecular docking studies on benzoxazole derivatives have successfully identified key interactions within the binding pockets of various therapeutic targets, such as vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy. nih.govrsc.org These studies reveal that the binding of benzoxazole analogues is typically stabilized by a combination of hydrogen bonds and hydrophobic interactions. nih.govresearchgate.net

For instance, when docked into the ATP binding site of VEGFR-2, the benzoxazole ring often occupies the hinge region. nih.gov The interactions are further stabilized by key amino acid residues. Studies have pointed to residues such as Leu35, Val43, Lys63, Leu84, Gly117, Leu180, and Asp191 as being crucial for stabilizing the inhibitors within the binding pocket. nih.govrsc.org Similarly, docking studies of benzoxazole analogues with other targets have identified critical interactions; for example, spirooxindole scaffolds can mimic the hydrophobic contacts of p53's Trp23 residue with MDM2's Leu57 and Ile61 residues. biorxiv.org The primary forces driving these interactions are steric, electrostatic, and hydrogen bond interactions. rsc.org

A primary goal of molecular docking is to predict the binding affinity of a ligand to its target, often expressed as a docking score or free energy of binding (ΔG), typically in kcal/mol. mdpi.com A lower, more negative score generally indicates a stronger and more stable interaction, suggesting higher potential inhibitory activity. mdpi.com

In silico studies of benzoxazole and benzothiazole (B30560) derivatives have demonstrated strong binding affinities for various enzymes. For example, hybrid molecules of benzothiazole showed binding scores (ΔG) ranging from -6.315 to -10.093 kcal/mol against the histone deacetylase 8 (HDAC8) enzyme, which were significantly lower than the reference ligand Vorinostat (-5.375 kcal/mol). uomustansiriyah.edu.iq These predictions are crucial for prioritizing compounds for synthesis and biological testing, thereby streamlining the drug discovery process. biorxiv.org

| Compound Class | Target Enzyme | Predicted Binding Affinity (ΔG, kcal/mol) | Reference Compound | Reference Affinity (ΔG, kcal/mol) |

| Benzothiazole-hydroxamate hybrids | HDAC8 | -8.276 to -10.093 uomustansiriyah.edu.iq | Vorinostat | -5.375 uomustansiriyah.edu.iq |

| Imidazole-based 1,2,3-triazoles | Carbonic Anhydrase II | -8.0 to -8.4 scielo.br | Acetazolamide | Not specified |

| N-Aryl-benzimidazolone analogs | HSP90 | -8.264 to -9.795 mdpi.com | MEY | -7.94 mdpi.com |

Molecular Dynamics (MD) Simulations to Assess Ligand-Protein Complex Stability and Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability and behavior of the complex over time. nih.gov MD simulations are performed on the most promising docked poses to validate the binding mode and ensure the stability of the interactions. nih.govrsc.org

A key metric used to analyze stability is the Root Mean Square Deviation (RMSD). nih.gov By tracking the RMSD of the protein and ligand atoms over the simulation period (e.g., 100 nanoseconds), researchers can determine if the complex reaches a stable equilibrium. researchgate.netnih.gov A low and stable RMSD value suggests that the ligand remains securely bound within the active site and that the complex is stable. scielo.brnih.gov For small globular proteins, deviations within 1–3 Å are considered acceptable. nih.gov These simulations confirm that interactions identified in docking, such as hydrogen bonds and hydrophobic contacts, are maintained throughout the simulation, providing greater confidence in the predicted binding mode. nih.govrsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wildlife-biodiversity.comresearchgate.net

For benzoxazole derivatives and their analogues, both 2D and 3D-QSAR models have been developed to understand the structural requirements for their biological activity, such as anticancer effects. nih.govijpsdronline.com 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. nih.govrsc.org These models correlate the 3D properties of molecules (steric, electrostatic, hydrophobic, hydrogen bond donor, and acceptor fields) with their inhibitory activities. nih.govrsc.org

The development of a robust QSAR model requires rigorous statistical validation. chemijournal.com Key statistical parameters include the squared correlation coefficient (R²), which measures the goodness of fit for the training set, and the leave-one-out cross-validated correlation coefficient (q² or Rcv²), which assesses the internal predictive ability of the model. chemijournal.comnih.gov An external validation using a test set of compounds, measured by the predictive correlation coefficient (Rpred²), confirms the model's ability to predict the activity of new compounds. nih.govrsc.org

| Model Type | Target Cell Line | q² (Rcv²) | Rpred² | Reference |

| CoMFA | HepG2 | 0.509 | 0.5128 | nih.govrsc.org |

| CoMSIA | HepG2 | 0.711 | 0.6198 | nih.govrsc.org |

| CoMFA | HCT-116 | 0.574 | 0.5597 | nih.govrsc.org |

| CoMSIA | HCT-116 | 0.531 | 0.5804 | nih.govrsc.org |

| CoMFA | MCF-7 | 0.568 | 0.5057 | nih.govrsc.org |

| CoMSIA | MCF-7 | 0.669 | 0.6577 | nih.govrsc.org |

| 3D-QSAR (AAADRR.27) | FBPase | 0.720 | Not specified | chemijournal.comresearchgate.net |

Once validated, QSAR models serve as powerful predictive tools. wildlife-biodiversity.com They can estimate the biological activity (e.g., pIC50) of newly designed, yet unsynthesized, benzoxazole analogues. researchgate.netresearchgate.net This allows for the virtual screening of large compound libraries and the prioritization of candidates with the highest predicted potency, saving considerable time and resources in the drug development pipeline. chemijournal.com

Furthermore, the 3D contour maps generated from CoMFA and CoMSIA models provide a visual representation of the structure-activity relationships. nih.govrsc.org These maps highlight regions around the molecular scaffold where specific physicochemical properties are favorable or unfavorable for activity. For example, a contour map might indicate that a bulky, electropositive group at a certain position would enhance binding, while a hydrogen bond donor at another position would be detrimental. This information provides clear, actionable guidance for the rational design and optimization of new, more potent inhibitors. nih.govrsc.org

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

For a compound like 2-(1,2-Benzoxazol-3-yl)acetohydrazide, an in silico ADME analysis would typically evaluate the following parameters:

| ADME Property | Parameter | Typical Desirable Range/Value |

|---|---|---|

| Absorption | Gastrointestinal (GI) Absorption | High |

| Lipophilicity (LogP) | ≤ 5 | |

| Water Solubility (LogS) | Good to moderate | |

| Distribution | Blood-Brain Barrier (BBB) Permeant | No/Yes (depending on target) |

| P-glycoprotein (P-gp) Substrate | No | |

| Metabolism | Cytochrome P450 (CYP) Inhibition | Inhibitor of none or few isoforms |

| Drug-Likeness | Lipinski's Rule of Five Violations | 0 |

| Bioavailability Score | e.g., 0.55 |

Free Binding Energy Calculations (e.g., MM/PBSA)

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and its counterpart, Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), are popular computational methods for estimating the binding free energy of a ligand to a biological macromolecule, such as a protein. nih.gov These approaches are considered more accurate than simple docking scores but less computationally intensive than rigorous alchemical perturbation methods. nih.gov

The MM/PBSA method calculates the binding free energy (ΔGbind) by combining molecular mechanics energy terms with continuum solvation models. nih.gov The calculation typically involves running molecular dynamics (MD) simulations on the protein-ligand complex to generate a series of structural snapshots. The binding free energy is then calculated as the difference between the free energy of the complex and the free energies of the receptor and ligand in their unbound states.

The total binding free energy is composed of several terms:

ΔEMM: The change in molecular mechanics energy in the gas phase, which includes internal (bond, angle, dihedral), van der Waals, and electrostatic interactions. nih.gov

ΔGsolv: The change in solvation free energy, which is further divided into polar (ΔGpol) and non-polar (ΔGnp) contributions. nih.gov

-TΔS: The change in conformational entropy upon binding. This term is computationally demanding and sometimes omitted, leading to relative rather than absolute binding free energies. nih.gov

A negative ΔGbind value indicates a favorable binding interaction between the ligand and its target. researchgate.net By analyzing the individual energy components, researchers can identify the key forces driving the binding, such as electrostatic or van der Waals interactions. plos.org This method is invaluable for rescoring docking poses, rationalizing structure-activity relationships, and refining lead compounds in drug design projects. nih.gov

| Energy Component | Symbol | Description |

|---|---|---|

| Van der Waals Energy | ΔEvdW | Measures short-range attractive and repulsive forces. |

| Electrostatic Energy | ΔEele | Represents the coulombic interactions between charges. |

| Polar Solvation Energy | ΔGpol | Energy change from placing a charge in a polar solvent. nih.gov |

| Non-Polar Solvation Energy | ΔGnp | Energy related to cavity formation and van der Waals interactions with the solvent. nih.gov |

| Total Binding Free Energy | ΔGbind | The sum of all energy contributions, indicating binding affinity. |

Future Research Trajectories and Rational Design of 2 1,2 Benzoxazol 3 Yl Acetohydrazide Derivatives

Exploration of Novel Substitution Patterns and Their Impact on Biological Profiles

The biological activity of benzoxazole (B165842) derivatives is significantly influenced by the nature and position of substituents on the bicyclic ring system. nih.gov A primary avenue for future research involves the systematic exploration of novel substitution patterns on the 2-(1,2-benzoxazol-3-yl)acetohydrazide core to elucidate comprehensive structure-activity relationships (SAR).

Key areas for investigation include modifications at the C-5 and C-2 positions of the benzoxazole ring, which have been previously identified as critical for modulating activity. nih.gov Introducing a diverse range of functional groups—such as halogens, alkyl, alkoxy, nitro, and amino groups—at various positions can profoundly alter the molecule's electronic, steric, and lipophilic properties. This, in turn, affects its interaction with biological targets, absorption, distribution, metabolism, and excretion (ADME) characteristics.

For instance, research on 3-(2-benzoxazol-5-yl)alanine derivatives has shown that substituents at both the 2 and 5 positions are crucial for their biological effects. nih.gov By systematically synthesizing and screening libraries of compounds with varied substitution patterns, researchers can map out the specific structural requirements for different biological activities, including antimicrobial, antifungal, and cytotoxic effects. nih.govtsijournals.comresearchgate.net This approach allows for the fine-tuning of the scaffold to enhance potency against a specific target while minimizing off-target effects.

Table 1: Impact of Substitution on the Biological Activity of Benzoxazole Derivatives

| Compound Scaffold | Substituent(s) | Observed Biological Activity | Reference |

|---|---|---|---|

| Benzoxazole | Varied α,β-unsaturated derivatives | Antimicrobial | tsijournals.com |

| 1,3-Benzoxazol-2(3H)-one | N-substituted alkylamines | Antimicrobial, Cytotoxic | researchgate.net |

| 3-(2-Benzoxazol-5-yl)alanine | Phenyl, hydrocarbon, or heterocyclic groups at C-2 | Antibacterial (Gram-positive), Antifungal | nih.gov |

This systematic exploration will generate crucial data for building robust SAR models, guiding the rational design of next-generation derivatives with superior therapeutic profiles.

Hybridization Strategies: Combining 2-(1,2-Benzoxazol-3-yl)acetohydrazide with Other Privileged Pharmacophores

Molecular hybridization, the strategy of covalently linking two or more distinct pharmacophores, is a powerful tool for creating novel chemical entities with potentially synergistic or multi-target activities. nih.gov A significant future direction involves the hybridization of the 2-(1,2-benzoxazol-3-yl)acetohydrazide moiety with other "privileged" pharmacophores known to impart favorable biological properties.

Privileged pharmacophores are structural motifs that are capable of binding to multiple biological targets. Examples include structures like triazoles, indoles, quinolines, and imidazoles. researchgate.netnih.gov By coupling the benzoxazole-acetohydrazide core with these fragments, it is possible to generate hybrid molecules that interact with multiple pathways involved in a disease's pathology. For example, linking the scaffold to a 1,2,3-triazole ring, a common pharmacophore in potent α-glucosidase inhibitors, could yield novel agents for managing diabetes. nih.gov

This strategy aims to:

Improve Selectivity: Judicious selection of the linked pharmacophore can direct the hybrid molecule to a specific set of targets, improving its selectivity profile.

Overcome Drug Resistance: By acting on multiple targets simultaneously, hybrid molecules may be less susceptible to the development of drug resistance.

Development of Multi-Target Directed Ligands Based on the Benzoxazole-Acetohydrazide Scaffold

The "one-molecule, one-target" paradigm has been challenged by the complex, multifactorial nature of many chronic diseases, such as neurodegenerative disorders (e.g., Alzheimer's disease), cancer, and infectious diseases. nih.govresearchgate.net This has led to the rise of the multi-target-directed ligand (MTDL) approach, which involves designing a single chemical entity capable of modulating multiple targets simultaneously. nih.govsemanticscholar.org The benzoxazole-acetohydrazide scaffold is an excellent starting point for developing such MTDLs.

The rationale behind the MTDL strategy is that interfering with multiple nodes in a disease network can lead to superior therapeutic efficacy and a lower likelihood of resistance compared to single-target agents. nih.gov For a condition like Alzheimer's disease, an MTDL could be designed to inhibit acetylcholinesterase, prevent Aβ peptide aggregation, and exert anti-inflammatory effects. researchgate.net

Future research will focus on rationally designing derivatives of 2-(1,2-benzoxazol-3-yl)acetohydrazide that incorporate functionalities known to interact with various disease-relevant targets. This involves integrating the benzoxazole core, which may already possess a primary activity, with other pharmacophoric elements that confer affinity for secondary and tertiary targets. researchgate.net This approach represents a shift from designing highly selective ligands to creating molecules with a deliberately engineered polypharmacological profile to achieve a more holistic therapeutic effect. researchgate.net

Advanced Methodologies for Synthetic Efficiency and Scale-Up

The successful translation of promising drug candidates from the laboratory to clinical use depends on the availability of efficient, scalable, and sustainable synthetic methods. globalresearchonline.net Future research must therefore address the development of advanced synthetic methodologies for 2-(1,2-benzoxazol-3-yl)acetohydrazide and its derivatives.

Traditional methods for benzoxazole synthesis often involve the condensation of 2-aminophenols with various reagents. semanticscholar.org While effective, these methods can sometimes require harsh conditions or produce significant waste. Modern synthetic chemistry offers a range of powerful tools to overcome these limitations.

Future efforts should focus on:

Catalysis: Employing novel metal-based or organocatalytic systems to improve reaction rates, yields, and selectivity under milder conditions. researchgate.net The use of recyclable catalysts, such as TiO2–ZrO2, can also enhance the sustainability of the process. semanticscholar.org

Green Chemistry: Utilizing environmentally benign solvents, reducing the number of synthetic steps (e.g., through one-pot reactions), and improving atom economy. semanticscholar.org

Flow Chemistry: Implementing continuous flow technologies for safer, more controlled, and easily scalable production of key intermediates and final compounds.

Microwave-Assisted Synthesis: Using microwave irradiation to accelerate reaction times and improve yields for key synthetic transformations.

By optimizing the synthesis, researchers can ensure a reliable and cost-effective supply of these compounds for extensive biological evaluation and further development.

Integration of Artificial Intelligence and Machine Learning in Derivative Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery. nih.gov These computational tools can analyze vast datasets to identify complex structure-activity relationships that may not be apparent through traditional analysis. For the 2-(1,2-benzoxazol-3-yl)acetohydrazide scaffold, AI and ML can be leveraged in several key areas.

Predictive Modeling: ML algorithms, such as random forests and artificial neural networks, can be trained on existing experimental data to build models that predict the biological activity of novel, unsynthesized derivatives. nih.govresearchgate.net This allows for the in silico screening of large virtual libraries, prioritizing the most promising candidates for synthesis and testing, thereby saving significant time and resources.

Rational Design and De Novo Generation: Generative AI models can design entirely new molecules based on desired properties. By providing the model with the benzoxazole-acetohydrazide scaffold and a target activity profile, it can generate novel derivatives with a high probability of success.

ADME/Toxicity Prediction: Early prediction of a compound's absorption, distribution, metabolism, excretion, and toxicity (ADME/T) properties is crucial. ML models can be used to predict these characteristics based on molecular structure, helping to identify and eliminate candidates with unfavorable profiles early in the discovery process.

Synthetic Route Prediction: AI tools are being developed to predict optimal synthetic routes, enhancing the efficiency of chemical synthesis planning. nih.gov

By combining computational predictions with expert chemical knowledge, researchers can navigate the vast chemical space of possible derivatives more effectively, accelerating the discovery of new therapeutic agents based on the 2-(1,2-benzoxazol-3-yl)acetohydrazide framework.

Q & A

Q. Advanced Biological Evaluation

- In Vivo Models: Use forced swimming tests in rats (dose: 50 mg/kg, i.p.) to measure endurance time and lactate dehydrogenase (LDH) levels .

- Structure-Activity: 4-Chlorobenzylidene derivatives retain efficacy, while nitro-substituted analogues show toxicity .

Analytical Tools:

- Biomarker Assays: ELISA for LDH, creatine kinase, and ATP levels.

- Statistical Validation: ANOVA with post-hoc Tukey tests (p < 0.05).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten